molecular formula C11H23NO2 B15359973 Ethyl 3-(butylamino)pentanoate

Ethyl 3-(butylamino)pentanoate

Cat. No.: B15359973
M. Wt: 201.31 g/mol
InChI Key: OQSJBRZLIJQHHT-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)pentanoate: is an organic compound with the molecular formula C11H23NO2. It is a derivative of pentanoic acid where the hydroxyl group is replaced by an ethyl ester and the amino group is substituted with a butyl group. This compound is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 3-(butylamino)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Amide Formation: Another method involves the reaction of pentanoic acid with butylamine to form the corresponding amide, followed by esterification with ethanol.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and the reaction is carried out under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into the reactor and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ester group to an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(butylamino)pentanoic acid

  • Reduction: 3-(butylamino)pentanol

  • Substitution: Various substituted esters or amides

Scientific Research Applications

Chemistry: Ethyl 3-(butylamino)pentanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug formulations. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(butylamino)pentanoate exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-(butylamino)propanoate: A shorter chain analog with similar reactivity.

  • Ethyl 3-(propylamino)pentanoate: A compound with a propyl group instead of butyl.

  • Ethyl 3-(butylamino)butanoate: A compound with a shorter ester chain.

Uniqueness: Ethyl 3-(butylamino)pentanoate is unique due to its specific chain length and functional groups, which influence its reactivity and applications.

This comprehensive overview provides a detailed insight into this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 3-(butylamino)pentanoate

InChI

InChI=1S/C11H23NO2/c1-4-7-8-12-10(5-2)9-11(13)14-6-3/h10,12H,4-9H2,1-3H3

InChI Key

OQSJBRZLIJQHHT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CC)CC(=O)OCC

Origin of Product

United States

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